1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride
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Overview
Description
1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride is a compound that features a piperidine and diazepane moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while diazepane is a seven-membered heterocycle with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The piperidine moiety can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of Diazepane Derivative: The diazepane ring can be synthesized through cyclization reactions involving diamine derivatives and sulfonium salts.
Coupling Reaction: The piperidine and diazepane derivatives are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes, affecting cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with anti-inflammatory and anticancer activities.
Uniqueness
1-{4-[(piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one dihydrochloride is unique due to its combination of piperidine and diazepane moieties, which may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives.
Properties
CAS No. |
2680541-93-7 |
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Molecular Formula |
C13H27Cl2N3O |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-[4-(piperidin-3-ylmethyl)-1,4-diazepan-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C13H25N3O.2ClH/c1-12(17)16-7-3-6-15(8-9-16)11-13-4-2-5-14-10-13;;/h13-14H,2-11H2,1H3;2*1H |
InChI Key |
OBVOIHAZCYVBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2CCCNC2.Cl.Cl |
Purity |
0 |
Origin of Product |
United States |
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